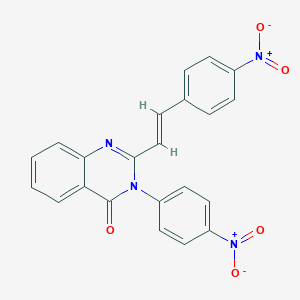![molecular formula C16H17Cl3N2O B412516 2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide](/img/structure/B412516.png)
2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide is a complex organic compound with a unique structure that includes a naphthylamino group and a trichloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide typically involves multiple steps. One common method includes the reaction of 2-methylpropanamide with 2,2,2-trichloro-1-(1-naphthylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-N-(2,2,2-trichloro-1-(3-(4-nitrophenyl)thioureido)ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(cyclohexylamino)ethyl)propanamide
- 2-methyl-N-(2,2,2-trichloro-1-(4-formylphenoxy)ethyl)propanamide
Uniqueness
2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide is unique due to its specific structural features, such as the presence of a naphthylamino group and a trichloromethyl group
Propriétés
Formule moléculaire |
C16H17Cl3N2O |
|---|---|
Poids moléculaire |
359.7g/mol |
Nom IUPAC |
2-methyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide |
InChI |
InChI=1S/C16H17Cl3N2O/c1-10(2)14(22)21-15(16(17,18)19)20-13-9-5-7-11-6-3-4-8-12(11)13/h3-10,15,20H,1-2H3,(H,21,22) |
Clé InChI |
PBNHHNSWAGXQDK-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412433.png)
![5-(4-nitrophenyl)-3-(4-bromophenyl)-1',3',4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-indane)](/img/structure/B412434.png)
![(E)-1-(4-Methoxyphenyl)-2-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)ethan-1-one](/img/structure/B412438.png)
![2-hydroxy-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B412439.png)
![4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B412442.png)

![2-(Ethylsulfanyl)ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B412447.png)

![9-thia-11,13,21-triazapentacyclo[11.8.0.02,10.03,8.015,20]henicosa-1(21),2(10),3(8),11,15,17,19-heptaen-14-one](/img/structure/B412449.png)
![3'-amino-3-ethyl-5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B412451.png)

![4-methyl-N-[2,3,5,6-tetrachloro-1-(4-chloroanilino)-4-oxo-2,5-cyclohexadien-1-yl]benzenesulfonamide](/img/structure/B412454.png)


